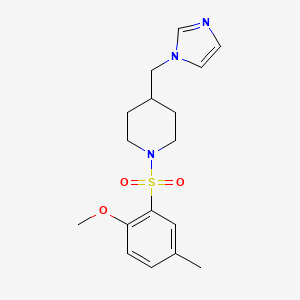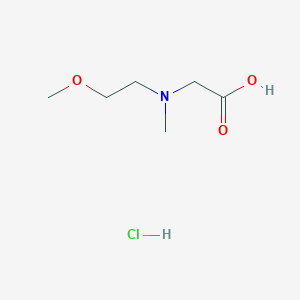![molecular formula C23H27ClFN3O4S2 B2536270 N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-tosylpropanamide hydrochloride CAS No. 1215415-06-7](/img/structure/B2536270.png)
N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-tosylpropanamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Neuroreceptor Imaging and Cognitive Impairment
A notable application of compounds related to N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-tosylpropanamide hydrochloride is in neuroimaging, particularly using PET (Positron Emission Tomography) technology. For instance, 18F-ASEM, a radioligand with structural similarities, has been employed to estimate the availability of the α7-nicotinic acetylcholine receptor (α7-nAChR) in the brain. A study by Coughlin et al. (2019) demonstrated its application in assessing α7-nAChR availability in individuals with mild cognitive impairment (MCI), suggesting its potential in investigating the pathophysiology of Alzheimer’s disease (Coughlin et al., 2019).
Metabolism and Excretion in Pharmacokinetics
Research on compounds with structural similarities to N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-tosylpropanamide hydrochloride also includes studies on their metabolism and excretion. For example, the disposition and metabolism of [14C]SB-649868, an orexin 1 and 2 receptor antagonist, have been explored to understand its pharmacokinetics. Renzulli et al. (2011) detailed the elimination process, highlighting that the majority of the drug-related material is excreted via feces, with a minor portion through urine, showcasing the compound's extensive metabolism (Renzulli et al., 2011).
Applications in Anesthesia and Sedation
Compounds of this chemical class have been investigated for their use in anesthesia and sedation, demonstrating varied effects on sleep, cognitive function, and intraocular pressure. Krieger et al. (1983) examined the effects of midazolam on sleep parameters in normal subjects, revealing its impact on reducing sleep onset latency and improving sleep quality, which might reflect on the broader pharmacological actions of related compounds (Krieger et al., 1983).
Environmental and Toxicological Studies
Environmental exposure to compounds structurally related to N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-tosylpropanamide hydrochloride, such as organophosphorus (OP) and pyrethroid (PYR) pesticides, has been a subject of toxicological studies. Babina et al. (2012) conducted a cross-sectional study to assess the extent of environmental exposure to neurotoxic insecticides in South Australian preschool children, highlighting the importance of understanding the potential health risks associated with these compounds (Babina et al., 2012).
Mecanismo De Acción
Propiedades
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-3-(4-methylphenyl)sulfonyl-N-(2-morpholin-4-ylethyl)propanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26FN3O4S2.ClH/c1-17-2-5-19(6-3-17)33(29,30)15-8-22(28)27(10-9-26-11-13-31-14-12-26)23-25-20-7-4-18(24)16-21(20)32-23;/h2-7,16H,8-15H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVAYQRCVLBLHHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)N(CCN2CCOCC2)C3=NC4=C(S3)C=C(C=C4)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClFN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-tosylpropanamide hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)isonicotinamide](/img/structure/B2536190.png)
![3-Fluoro-4-methoxy-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]benzenesulfonamide](/img/structure/B2536191.png)
![3-(3,4-Dimethylphenyl)-6-[[3-(trifluoromethyl)phenyl]methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2536194.png)
![N-Propyl-N-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)methyl]but-2-ynamide](/img/structure/B2536195.png)
![(1R,3s,5S)-8-((3-fluoro-4-methoxyphenyl)sulfonyl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B2536196.png)


![N-(5-chloro-2,4-dimethoxyphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2536201.png)
![4-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]benzenecarboxylic acid](/img/structure/B2536205.png)

![3-Amino-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B2536208.png)
![1-[2-(4-Methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one](/img/no-structure.png)
